CZL80

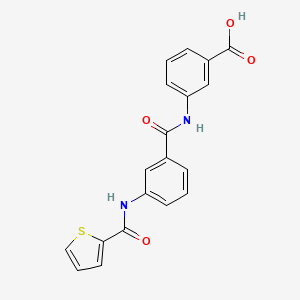

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H14N2O4S |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

3-[[3-(thiophene-2-carbonylamino)benzoyl]amino]benzoic acid |

InChI |

InChI=1S/C19H14N2O4S/c22-17(20-15-7-2-5-13(11-15)19(24)25)12-4-1-6-14(10-12)21-18(23)16-8-3-9-26-16/h1-11H,(H,20,22)(H,21,23)(H,24,25) |

InChI Key |

XROMSNNVKZCXLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Caspase-1 Inhibitor CZL80: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CZL80 is a novel, brain-penetrant, small-molecule inhibitor of Caspase-1, an enzyme implicated in inflammatory signaling pathways.[1][2][3][4] Extensive preclinical research has demonstrated its therapeutic potential in a range of neurological disorders, including progressive ischemic stroke, refractory status epilepticus, and febrile seizures.[3][5][6][7] The primary mechanism of action of this compound is the direct inhibition of Caspase-1, which subsequently modulates downstream inflammatory processes and neuronal excitability. This document provides an in-depth technical guide on the core mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows. Notably, current research has focused exclusively on the role of this compound in neurological conditions, with no available data on its mechanism of action in cancer.

Core Mechanism of Action

This compound exerts its therapeutic effects by directly targeting and inhibiting Caspase-1, a key enzyme in the inflammasome pathway.[5][6][7] Caspase-1 is responsible for the cleavage of pro-inflammatory cytokines, most notably pro-interleukin-1β (pro-IL-1β), into their active forms.[6][7] By inhibiting Caspase-1, this compound effectively blocks the maturation and secretion of IL-1β, a potent mediator of neuroinflammation.[6]

In the context of neurological disorders, this inhibition of the Caspase-1/IL-1β axis leads to a reduction in neuroinflammation and a modulation of neuronal signaling. Specifically, in models of epilepsy, this compound has been shown to terminate seizures by suppressing excessive glutamatergic transmission, an effect that is dependent on its inhibition of Caspase-1.[6][7][8] In ischemic stroke models, this compound appears to improve neurological function primarily by inhibiting the activation of microglia, the resident immune cells of the central nervous system, rather than by directly preventing neuronal death.[5] The efficacy of this compound is abolished in Caspase-1 knockout mice, confirming its on-target activity.[5][6]

Quantitative Data Summary

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Parameter | Value | Assay/Model | Reference |

| IC50 | 0.024 µM | In vitro Caspase-1 inhibition | [1] |

| IC50 | 0.01 µM | In vitro Caspase-1 inhibition | [2] |

Table 1: In Vitro Potency of this compound

| Dose | Route of Administration | Animal Model | Observed Effect | Reference |

| 0.0075-7.5 mg/kg | Intravenous (i.v.) | Febrile Seizure Model (mice) | Dose-dependent reduction in Caspase-1 enzyme activity | [2][6] |

| 0.75 mg/kg | Intravenous (i.v.) | Febrile Seizure Model (mice) | Reduced seizure incidence and prolonged latency | [6] |

| 10 and 30 mg/kg | Intraperitoneal (i.p.) | Photothrombotic Stroke Model (mice) | Improved motor function | [2][5] |

| 3 and 10 mg/kg | Intraperitoneal (i.p.) | Kainic Acid-Induced Status Epilepticus (mice) | Terminated diazepam-resistant seizures | [7] |

Table 2: In Vivo Efficacy of this compound in Neurological Disorder Models

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in modulating neuroinflammation.

Caption: A generalized experimental workflow for evaluating this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Photothrombotic Stroke Model in Mice

This model is used to induce a focal ischemic stroke to study the effects of this compound on neurological function.[5]

-

Animal Preparation: Anesthetize the mouse with 2% isoflurane and mount it in a stereotaxic frame.[5]

-

Photosensitizer Administration: Administer Rose Bengal (100 mg/kg) via intraperitoneal injection.[5]

-

Induction of Ischemia: Expose the skull and place a cold light source (2 mm diameter) 1.5 mm lateral from the bregma to illuminate the cortical surface, inducing thrombosis in the microvessels.[5]

-

Drug Administration: Administer this compound (e.g., 10 or 30 mg/kg, i.p.) or vehicle daily for the desired treatment period (e.g., 7 days).[5]

-

Behavioral Assessment: Evaluate motor function using tests such as the grid-walking task and the cylinder task at various time points post-stroke.[5]

Kainic Acid-Induced Status Epilepticus Model in Mice

This model is used to study drug-resistant seizures and the anti-convulsant effects of this compound.[7]

-

Animal Preparation: Anesthetize the mouse and place it in a stereotaxic apparatus.

-

Kainic Acid Injection: Perform a craniotomy and stereotaxically inject kainic acid into the hippocampus to induce status epilepticus.[9][10]

-

Seizure Monitoring: Monitor the onset and severity of seizures using electroencephalography (EEG) and behavioral observation.[7]

-

Drug Administration: Once status epilepticus is established, administer this compound (e.g., 3 or 10 mg/kg, i.p.) to assess its ability to terminate seizures.[7]

-

Data Analysis: Analyze EEG recordings for changes in seizure activity and duration.

Western Blotting for Caspase-1 Activation

This technique is used to quantify the levels of pro- and cleaved (active) Caspase-1 in brain tissue.

-

Tissue Homogenization: Dissect the brain region of interest (e.g., peri-infarct cortex) and homogenize the tissue in RIPA buffer containing protease inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of the homogenates using a BCA assay.

-

Gel Electrophoresis: Separate 50 µg of protein per sample on a 4-20% SDS-PAGE gel.[6]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Caspase-1.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

Immunofluorescence for Microglial Activation

This method is used to visualize and quantify the activation state of microglia in brain sections.[5]

-

Tissue Preparation: Perfuse the mouse transcardially with 4% paraformaldehyde (PFA) and section the brain into 25 µm thick slices using a cryostat.[5]

-

Permeabilization and Blocking: Permeabilize the sections with 0.1% Triton X-100 for 30 minutes and then block with 5% donkey serum in PBS for 90 minutes at room temperature.[5]

-

Primary Antibody Incubation: Incubate the sections overnight at 4°C with primary antibodies against a microglial marker (e.g., Iba-1) and an activation marker (e.g., CD68).[5]

-

Secondary Antibody Incubation: Wash the sections with PBS and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.[5]

-

Imaging and Analysis: Mount the sections with a DAPI-containing medium and capture images using a fluorescence microscope. Analyze the images to quantify microglial morphology and the expression of activation markers.

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This technique is employed to measure the electrophysiological properties of neurons and assess the impact of this compound on synaptic transmission.

-

Brain Slice Preparation: Acutely prepare brain slices (e.g., 300 µm thick) from the region of interest (e.g., hippocampus) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

-

Recording: Transfer a slice to a recording chamber perfused with aCSF. Obtain whole-cell patch-clamp recordings from identified neurons (e.g., pyramidal neurons) in either voltage-clamp or current-clamp mode.

-

Data Acquisition: Record baseline synaptic activity (e.g., spontaneous or evoked postsynaptic currents) or neuronal firing properties.

-

Drug Application: Bath-apply this compound to the slice and record the subsequent changes in synaptic transmission or neuronal excitability.

-

Data Analysis: Analyze the recorded electrophysiological data to determine the effects of this compound on parameters such as firing frequency, postsynaptic current amplitude, and frequency.[11]

References

- 1. Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 6. en.bio-protocol.org [en.bio-protocol.org]

- 7. Video: Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]

- 8. Electrophysiological Evidence for the Development of a Self-Sustained Large-Scale Epileptic Network in the Kainate Mouse Model of Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.8. Western Blotting [bio-protocol.org]

- 10. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Video: Application of Automated Image-guided Patch Clamp for the Study of Neurons in Brain Slices [jove.com]

The Role of CZL80 in Mitigating Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, contributing to secondary injury and progressive neuronal damage. The activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), are central to this process. CZL80, a novel, brain-penetrable, small-molecule inhibitor of caspase-1, has emerged as a promising therapeutic agent for mitigating neuroinflammation and its detrimental consequences. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data from various neurological disease models. It details the experimental protocols used to evaluate its efficacy and presents quantitative data in a structured format for clear comparison. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's role in neurotherapeutics.

Introduction

Neuroinflammation is a double-edged sword. While it plays a protective role in response to injury and infection in the central nervous system (CNS), excessive and prolonged inflammation exacerbates neuronal damage and impedes functional recovery.[1] In conditions such as ischemic stroke and epilepsy, neuroinflammatory cascades are significantly implicated in disease progression.[1][2] A key player in the inflammatory response is the inflammasome, a multi-protein complex that activates caspase-1.[1] Activated caspase-1 is responsible for cleaving pro-inflammatory cytokines pro-IL-1β and pro-interleukin-18 (IL-18) into their mature, active forms, which then amplify the inflammatory response.[2]

This compound is a novel, low molecular weight inhibitor specifically designed to target caspase-1.[3] Its therapeutic potential has been investigated in several preclinical models of neurological disorders, where it has demonstrated significant neuroprotective effects by suppressing neuroinflammation.[1][2][3] This guide synthesizes the current knowledge on this compound, focusing on its mechanism of action and its role in mitigating neuroinflammation.

Mechanism of Action of this compound

This compound exerts its anti-neuroinflammatory effects primarily through the direct inhibition of caspase-1. By blocking the enzymatic activity of caspase-1, this compound prevents the maturation and release of IL-1β and IL-18, thereby dampening the downstream inflammatory cascade.[2][3] This mechanism has been shown to be effective in various neurological conditions.

In the context of progressive ischemic stroke (PIS) , ischemia-evoked neuroinflammation is a key driver of progressive brain injury.[1] this compound administration has been shown to suppress microglia activation in the peri-infarct cortex, suggesting its ability to modulate the inflammatory response mediated by these resident immune cells of the CNS.[1]

In models of epilepsy , neuroinflammation is known to contribute to neuronal hyperexcitability and seizure generation.[2][4] The caspase-1/IL-1β pathway, in particular, can lead to an imbalance between excitatory and inhibitory neurotransmission.[2] this compound has been shown to terminate diazepam-resistant status epilepticus by inhibiting this pathway and subsequently reversing the neuroinflammation-augmented glutamatergic transmission.[2][5]

The core mechanism of this compound's action is depicted in the following signaling pathway diagram:

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in several preclinical models, with key quantitative data summarized below.

Progressive Ischemic Stroke (PIS)

In a mouse model of photothrombotic (PT)-induced cerebral ischemia, this compound demonstrated significant efficacy in improving neurological function.[1]

| Parameter | Vehicle | This compound (10 mg·kg⁻¹·d⁻¹) | This compound (30 mg·kg⁻¹·d⁻¹) | Reference |

| Neurological Score (Day 7) | Higher (worse) | Lower (better) | Significantly Lower (better) | [1] |

| Microglial Activation (Soma Area at Day 7) | Increased | - | Reduced | [1] |

| Microglial Circularity (Day 7) | Decreased | - | Increased | [1] |

Note: Specific numerical values for neurological scores were not provided in the abstract but the trend was clearly stated.

Status Epilepticus (SE)

This compound has shown remarkable efficacy in terminating diazepam-resistant status epilepticus induced by kainic acid (KA).[2]

| Parameter | Diazepam Alone (Vehicle) | Diazepam + this compound (3 mg/kg) | Diazepam + this compound (10 mg/kg) | Reference |

| SE Termination | Ineffective | Dose-dependent termination | Effective termination | [2] |

| Mortality | Higher | - | Decreased | [2] |

| Glutamatergic Transmission | Augmented | - | Reversed to baseline | [2][5] |

Febrile Seizures (FS)

In a neonatal mouse model of febrile seizures, this compound demonstrated preventative effects.[3]

| Parameter | Vehicle | This compound | Diazepam | VX-765 | Reference |

| Seizure Incidence | High | Markedly Reduced | Reduced | Reduced | [3] |

| Seizure Latency | Shorter | Prolonged | - | - | [3] |

| Threshold to FS Generation | Lower | Increased | - | - | [3] |

| % of mice without first FS | Low | ~67% | ~43% | ~21% | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Animal Models

-

Progressive Ischemic Stroke (PIS): C57BL/6J mice and Caspase-1⁻/⁻ mice were subjected to photothrombotic (PT)-induced cerebral ischemia to model PIS.[1]

-

Status Epilepticus (SE): Diazepam-resistant SE was induced in mice using kainic acid (KA).[2] Pilocarpine was also used to induce SE in some experiments.[2]

-

Febrile Seizures (FS): FS models were established in neonatal C57BL/6J mice.[3]

This compound Administration

-

PIS Model: this compound (10 or 30 mg·kg⁻¹·d⁻¹) was administered intraperitoneally (i.p.) for one week after the onset of photothrombosis.[1]

-

SE Model: this compound (3 or 10 mg/kg) was co-administered with diazepam.[2]

-

FS Model: this compound was administered intravenously (i.v.).[3]

Behavioral and Functional Assessments

-

Neurological Function (PIS): Neurological deficits were assessed using a scoring system.[1]

-

Seizure Monitoring (SE and FS): Electroencephalogram (EEG) and behavioral monitoring were used to assess seizure activity, latency, and duration.[2][3]

Histological and Molecular Analyses

-

Immunofluorescence: Brain sections were stained for markers of neurons (NeuN) and microglia to assess neuronal death and microglial activation.[1]

-

Western Blot: Protein levels of caspase-1 and IL-1β were quantified to determine the effect of this compound on the inflammatory pathway.[2]

-

In Vivo Fiber Photometry: This technique was used to measure glutamatergic transmission in the hippocampus of live animals.[2][5]

The general experimental workflow for evaluating this compound in a preclinical model is illustrated below.

Conclusion and Future Directions

This compound has demonstrated significant promise as a therapeutic agent for mitigating neuroinflammation in a range of neurological disorders. Its specific mechanism of action, targeting caspase-1, allows for the direct modulation of a key inflammatory pathway. The preclinical data strongly support its efficacy in improving neurological outcomes in models of ischemic stroke and epilepsy.

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: A more detailed characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) properties in different species.

-

Long-term Safety and Toxicity: While initial studies suggest a good safety profile, comprehensive long-term toxicity studies are necessary before clinical translation.[3]

-

Efficacy in Other Neuroinflammatory Conditions: Investigating the therapeutic potential of this compound in other neurological disorders with a significant neuroinflammatory component, such as traumatic brain injury, Alzheimer's disease, and Parkinson's disease.

-

Combination Therapies: Exploring the synergistic effects of this compound with other neuroprotective agents.

References

- 1. Novel Caspase-1 inhibitor this compound improves neurological function in mice after progressive ischemic stroke within a long therapeutic time-window - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule caspase-1 inhibitor this compound terminates refractory status epilepticus via inhibition of glutamatergic transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure‐based discovery of this compound, a caspase‐1 inhibitor with therapeutic potential for febrile seizures and later enhanced epileptogenic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule caspase-1 inhibitor this compound terminates refractory status epilepticus via inhibition of glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Effect of CZL80 on Caspase-1 Dependent Pathways: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CZL80, a novel small-molecule inhibitor of caspase-1. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting caspase-1 dependent inflammatory pathways. Herein, we detail the inhibitory effects of this compound, present quantitative data from key experiments, and provide comprehensive experimental protocols and pathway diagrams.

Core Mechanism of Action

This compound is a potent, selective, and brain-penetrable inhibitor of caspase-1 with a reported IC50 value of 0.024 µM.[1] Its mechanism of action is centered on the direct inhibition of caspase-1, a critical enzyme in the inflammatory process known as pyroptosis. Activated caspase-1 is responsible for the cleavage and activation of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD forms pores in the cell membrane, leading to cell lysis and the release of inflammatory cellular contents. By inhibiting caspase-1, this compound effectively blocks these downstream events, thereby mitigating the inflammatory response.

The therapeutic efficacy of this compound has been demonstrated in preclinical models of neurological disorders, including refractory status epilepticus and progressive ischemic stroke.[2][3][4] Studies have shown that the protective effects of this compound are dependent on its inhibition of caspase-1, as the therapeutic benefits are abolished in caspase-1 knockout mice.[3][5] Furthermore, the effects of this compound are mediated, at least in part, through the IL-1β pathway, as its efficacy is partially reduced in IL-1 receptor 1 (IL1R1) knockout mice.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies investigating the efficacy of this compound in rodent models.

Table 1: Efficacy of this compound in a Kainic Acid-Induced Refractory Status Epilepticus Mouse Model

| Dosage of this compound (with Diazepam) | Outcome Measure | Result | Reference |

| 3 mg/kg | SE Termination Probability | Increased from 0% to 40% | [2] |

| 10 mg/kg | Glutamatergic Transmission | Nearly 80% drop in high-frequency events | [4] |

| 10 and 30 mg/kg | Mortality Rate | Reduced from 40% to 0% | [4] |

Table 2: Efficacy of this compound in a Photothrombotic Ischemic Stroke Mouse Model

| Dosage of this compound | Outcome Measure | Result | Reference |

| 10 and 30 mg/kg/day | Foot Fault Rate | Significantly reduced during Day 4-7 | [3] |

| 10 and 30 mg/kg/day | Forelimb Asymmetry | Significantly reduced during Day 4-7 | [3] |

| 30 mg/kg/day | Effect in Caspase-1-/- mice | No beneficial effect observed | [3][5] |

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the caspase-1 dependent pyroptosis pathway and a general workflow for evaluating this compound's inhibitory activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published studies involving this compound and general pyroptosis research.

In Vitro Caspase-1 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human caspase-1.

-

Materials: Recombinant active human caspase-1, caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC), assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2), this compound, DMSO, 96-well black microplates, fluorescence plate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO in assay buffer) to respective wells.

-

Add recombinant caspase-1 to all wells except for the blank control.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the caspase-1 substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation 355 nm, emission 460 nm) at kinetic mode for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Cell-Based Pyroptosis Assay (LDH Release)

-

Objective: To assess the ability of this compound to inhibit pyroptosis-induced cell membrane damage by measuring lactate dehydrogenase (LDH) release.

-

Materials: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes, cell culture medium (e.g., RPMI-1640 with 10% FBS), LPS, ATP or Nigericin, this compound, DMSO, LDH cytotoxicity assay kit, 96-well clear plates.

-

Procedure:

-

Seed BMDMs or differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.

-

Induce pyroptosis by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) and incubate for 1-2 hours at 37°C.

-

Carefully collect the cell culture supernatant.

-

Perform the LDH release assay on the supernatants according to the manufacturer's protocol.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of LDH release relative to control wells (untreated cells) and maximum LDH release wells (cells lysed with lysis buffer).

-

Measurement of IL-1β Secretion (ELISA)

-

Objective: To quantify the inhibitory effect of this compound on the release of mature IL-1β from pyroptotic cells.

-

Materials: Supernatants from the cell-based pyroptosis assay, IL-1β ELISA kit (species-specific), wash buffer, substrate solution, stop solution, microplate reader.

-

Procedure:

-

Use the cell culture supernatants collected from the LDH release assay.

-

Perform the IL-1β ELISA according to the manufacturer's instructions.

-

Briefly, add supernatants and standards to the antibody-coated wells and incubate.

-

Wash the wells and add the detection antibody, followed by an enzyme conjugate and substrate.

-

Stop the reaction and measure the absorbance at 450 nm.

-

Calculate the concentration of IL-1β in the supernatants based on the standard curve.

-

Western Blot for GSDMD Cleavage

-

Objective: To visualize the inhibition of Gasdermin D cleavage by this compound in pyroptotic cells.

-

Materials: Cell lysates from the pyroptosis assay, RIPA buffer with protease inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-GSDMD, anti-cleaved GSDMD N-terminus), HRP-conjugated secondary antibody, ECL substrate, imaging system.

-

Procedure:

-

After collecting the supernatants for LDH and ELISA assays, lyse the remaining adherent cells with RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the N-terminal fragment of cleaved GSDMD.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system. The presence of a ~30 kDa band indicates GSDMD cleavage.

-

In Vivo Animal Models

-

Kainic Acid (KA)-Induced Status Epilepticus:

-

Animals: Adult male C57BL/6 mice.

-

Procedure: Status epilepticus is induced by intra-amygdala injection of kainic acid. This compound (e.g., 3-30 mg/kg) or vehicle is administered intraperitoneally at a defined time point after seizure onset.

-

Endpoints: Seizure severity and duration (EEG recordings), behavioral scoring, and mortality rate.[2][4]

-

-

Photothrombotic (PT) Ischemic Stroke:

-

Animals: Adult male C57BL/6 mice.

-

Procedure: A focal cortical stroke is induced by photosensitive dye (Rose Bengal) injection followed by focal cranial irradiation with a cold light source. This compound (e.g., 10-30 mg/kg/day) or vehicle is administered intraperitoneally for a specified duration post-stroke.

-

Endpoints: Neurological function (e.g., grid-walking task, cylinder task), infarct volume, and microglia activation in the peri-infarct cortex.[3][5]

-

This technical guide provides a comprehensive overview of the current understanding of this compound's effect on caspase-1 dependent pathways. The presented data and protocols serve as a valuable resource for researchers in the field of neuroinflammation and drug discovery.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule caspase-1 inhibitor this compound terminates refractory status epilepticus via inhibition of glutamatergic transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Caspase-1 inhibitor this compound improves neurological function in mice after progressive ischemic stroke within a long therapeutic time-window - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Understanding the Blood-Brain Barrier Permeability and Mechanism of Action of CZL80

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZL80 is a novel, small-molecule inhibitor of caspase-1 that has demonstrated significant therapeutic potential in preclinical models of neurological disorders, including ischemic stroke and refractory status epilepticus.[1][2] Its efficacy in these central nervous system (CNS) conditions strongly implies an ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS. This guide synthesizes the available data to provide an in-depth understanding of the implied BBB permeability and the downstream neuroprotective mechanisms of this compound.

Evidence for Blood-Brain Barrier Permeability of this compound

Summary of In Vivo Studies Demonstrating CNS Effects

The following table summarizes key preclinical studies where systemically administered this compound produced significant effects within the central nervous system, thereby providing indirect evidence of its ability to cross the blood-brain barrier.

| Neurological Model | Animal Model | This compound Dosing Regimen | Route of Administration | Key CNS-Related Outcomes | Reference |

| Progressive Ischemic Stroke | Mice (Photothrombotic model) | 10 or 30 mg·kg⁻¹·d⁻¹ | Intraperitoneal (i.p.) | Rescued progressive motor dysfunction; Inhibited microglial activation in the peri-infarct cortex. | [1] |

| Refractory Status Epilepticus | Mice (Kainic acid-induced) | 3 or 10 mg/kg | Intraperitoneal (i.p.) | Terminated diazepam-resistant status epilepticus; Protected against neuronal damage. | [2] |

| Pharmacoresistant Temporal Lobe Epilepsy | Rats (Kindled) | 3 or 10 mg/kg | Intraperitoneal (i.p.) | Increased afterdischarge thresholds, indicating reduced seizure susceptibility. | [3] |

| Febrile Seizures | Neonatal Mice | 0.0075, 0.075, 0.75, and 7.5 mg·kg⁻¹ | Intravenous (i.v.) | Prevented febrile seizure generation and later enhanced epileptogenic susceptibility. | [4] |

The consistent observation of neuroprotective and anti-seizure effects following systemic administration of this compound across multiple, independent studies provides compelling evidence for its BBB permeability.

Experimental Protocols for In Vivo Efficacy Studies

The methodologies employed in these studies provide a framework for assessing the central nervous system effects of neurotherapeutics.

Photothrombotic Model of Cerebral Ischemia

-

Animal Model : Adult male mice are used.

-

Induction of Ischemia : A photosensitive dye (e.g., Rose Bengal) is injected intravenously. A specific region of the cerebral cortex is then illuminated with a cold light source, inducing a focal ischemic lesion.

-

Drug Administration : this compound or vehicle is administered intraperitoneally at specified doses (e.g., 10 or 30 mg·kg⁻¹·d⁻¹) for a defined period post-ischemia (e.g., daily for 7 days).[1]

-

Behavioral Assessment : Motor function is evaluated using tests such as the grid-walking task (to measure foot faults) and the cylinder task (to assess forelimb asymmetry).[1]

-

Histological and Molecular Analysis : Brain tissue is collected for analysis. Immunofluorescence staining is used to assess microglial activation (using markers like Iba-1 and CD68) and neuronal survival (using markers like NeuN). Western blotting can be used to measure levels of caspase-1 and other relevant proteins.[1]

Kainic Acid-Induced Status Epilepticus

-

Animal Model : Adult male mice are used.

-

Induction of Status Epilepticus (SE) : Kainic acid (KA) is injected into the hippocampus to induce SE. Electroencephalography (EEG) is used to monitor seizure activity.

-

Induction of Drug Resistance : To model refractory SE, a first-line anti-seizure medication like diazepam is administered with a delay (e.g., 30 minutes after SE onset).[2]

-

Drug Administration : this compound (e.g., 3 or 10 mg/kg) is administered intraperitoneally in conjunction with diazepam.[2]

-

Outcome Measures : EEG recordings are analyzed to determine the termination of SE. Behavioral observations are made to assess seizure severity and mortality rates.[2] In vivo calcium fiber photometry can be employed to measure glutamatergic transmission in real-time.[2][5]

Mechanism of Action of this compound in the CNS

Once across the blood-brain barrier, this compound targets caspase-1, a key enzyme in the inflammasome pathway. The inhibition of caspase-1 leads to a cascade of downstream effects that are protective in the context of neurological injury and disease.

Inhibition of Neuroinflammation

In conditions like ischemic stroke, caspase-1 is activated in microglia, the resident immune cells of the brain.[1] Activated caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β), into their active forms. By inhibiting caspase-1, this compound suppresses the activation of microglia and the subsequent release of these inflammatory mediators.[1] This anti-inflammatory action is a cornerstone of its neuroprotective effect.

Modulation of Glutamatergic Transmission

In epilepsy, neuroinflammation is known to enhance neuronal excitability. The caspase-1/IL-1β pathway can increase glutamatergic transmission, which contributes to the generation and propagation of seizures.[2] Studies have shown that this compound can reverse the neuroinflammation-augmented glutamatergic transmission during status epilepticus.[2][5] This suggests that this compound's anti-seizure effects are mediated not only by reducing inflammation but also by directly dampening the excessive excitatory signaling that underlies seizures.

Visualizations

Signaling Pathway of this compound in the CNS

Caption: Proposed mechanism of this compound action in the central nervous system.

Experimental Workflow for Preclinical Efficacy Testing

Caption: General workflow for in vivo testing of this compound in neurological disease models.

Conclusion

While direct pharmacokinetic studies quantifying the BBB penetration of this compound are needed for a complete profile, the existing preclinical data provides strong, indirect evidence of its ability to enter the central nervous system. The consistent and robust neuroprotective and anti-seizure effects observed following systemic administration in various models of neurological disorders would not be possible without sufficient CNS bioavailability. The mechanism of action, centered on the inhibition of caspase-1, effectively mitigates key pathological processes such as neuroinflammation and excitotoxicity. These findings underscore the promise of this compound as a CNS therapeutic agent and highlight the importance of its BBB permeability in achieving its pharmacological effects. Future research should focus on quantifying its brain uptake and distribution to further optimize its therapeutic potential.

References

- 1. Novel Caspase-1 inhibitor this compound improves neurological function in mice after progressive ischemic stroke within a long therapeutic time-window - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule caspase-1 inhibitor this compound terminates refractory status epilepticus via inhibition of glutamatergic transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule caspase-1 inhibitor this compound terminates refractory status epilepticus via inhibition of glutamatergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

CZL80: A Novel Caspase-1 Inhibitor for Neurological Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CZL80 is a potent, selective, and brain-penetrable small molecule inhibitor of caspase-1, an enzyme implicated in inflammatory processes associated with a variety of neurological disorders. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action, summarizes key findings from in vivo studies in models of epilepsy and ischemic stroke, and provides insights into its therapeutic potential. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development focused on neuroinflammation and neurological diseases.

Chemical Structure and Physicochemical Properties

This compound is a novel compound identified through structural virtual screening against the active site of caspase-1.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-(3-(2-Thenylamino)benzylamino)benzoic acid | [1] |

| Molecular Formula | C₁₉H₁₆N₂O₂S | N/A |

| Molecular Weight | 336.41 g/mol | N/A |

| Appearance | N/A | N/A |

| Melting Point | Not reported | N/A |

| pKa | Not reported | N/A |

| Solubility | Soluble in a mixture of propylene glycol, ethanol, and water (5:1:4) | N/A |

Note: "N/A" indicates that the data is not available in the reviewed literature.

Biological Activity and Pharmacokinetics

This compound is a highly potent and selective inhibitor of caspase-1.[1] Its biological activity and pharmacokinetic profile are highlighted below.

| Parameter | Value | Source |

| Target | Caspase-1 | [1][3] |

| IC₅₀ | 24 nM | [1] |

| Bioavailability | Brain-penetrable | [1][2] |

| Pharmacokinetics | Considered a lead compound with a non-optimal pharmacokinetic profile; specific data on half-life and clearance are not reported. | N/A |

Mechanism of Action: Inhibition of the Caspase-1 Signaling Pathway

This compound exerts its therapeutic effects by directly inhibiting caspase-1, a key enzyme in the inflammatory cascade. In neurological disorders such as epilepsy and stroke, various insults can trigger the assembly of the inflammasome, a multiprotein complex that activates pro-caspase-1 into its active form, caspase-1.

Active caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1β and IL-18. These cytokines are subsequently released and contribute to neuroinflammation, neuronal hyperexcitability, and cell death. By inhibiting caspase-1, this compound effectively blocks the production of mature IL-1β and IL-18, thereby attenuating the downstream inflammatory signaling and its detrimental effects on the central nervous system. Specifically, the reduction in IL-1β is thought to decrease glutamatergic transmission, a key factor in seizure generation and propagation.

In Vivo Efficacy

This compound has demonstrated significant efficacy in various preclinical models of neurological disorders.

Epilepsy and Seizure Models

In vivo studies have shown that this compound possesses potent anti-seizure and anti-epileptogenic properties.

| Model | Dosing | Key Findings | Source |

| Kainic Acid-Induced Status Epilepticus (Mice) | 3, 10, 30 mg/kg, i.p. | Dose-dependently terminated diazepam-resistant status epilepticus, extended the therapeutic time window, and protected against neuronal damage. | N/A |

| Pentylenetetrazol (PTZ)-Induced Seizures (Mice) | Not specified | Reduced seizure severity. | N/A |

| Maximal Electroshock (MES)-Induced Seizures (Mice) | Not specified | Increased seizure threshold. | N/A |

| Amygdaloid Kindled Rats | Not specified | Reduced seizure duration and afterdischarge duration. | N/A |

| Febrile Seizures (Neonatal Mice) | Not specified | Reduced incidence and severity of hyperthermia-induced seizures. | [2] |

Ischemic Stroke Model

This compound has also shown neuroprotective effects in a model of ischemic stroke.

| Model | Dosing | Key Findings | Source |

| Photothrombotic Stroke (Mice) | 10, 30 mg/kg/day, i.p. for 7 days | Improved neurological function and reduced motor deficits with a wide therapeutic window. | N/A |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental designs used in the evaluation of this compound.

Synthesis of this compound

The detailed synthesis protocol for this compound is not publicly available. It is described as a compound synthesized by the research group at Zhejiang University.[3]

In Vitro Caspase-1 Inhibition Assay

The specific protocol used to determine the IC₅₀ of this compound against caspase-1 has not been detailed in the available literature. Generally, such assays involve incubating recombinant caspase-1 with a fluorogenic substrate in the presence of varying concentrations of the inhibitor. The reduction in fluorescence, indicative of enzyme inhibition, is then measured to calculate the IC₅₀ value.

In Vivo Seizure Models: Kainic Acid-Induced Status Epilepticus

A widely used model to study temporal lobe epilepsy involves the administration of kainic acid.

Protocol Steps:

-

Animal Preparation: Adult male mice are surgically implanted with cortical or hippocampal electrodes for electroencephalogram (EEG) recording and allowed to recover.

-

Seizure Induction: Status epilepticus (SE) is induced by intraperitoneal (i.p.) injection of kainic acid. The onset of SE is confirmed by continuous EEG monitoring and behavioral observation.

-

This compound Administration: At a predetermined time after the onset of SE, mice are treated with this compound at various doses (e.g., 3, 10, or 30 mg/kg, i.p.).

-

Monitoring and Analysis: EEG and behavior are continuously monitored to assess the termination of SE and the latency to termination.

-

Post-mortem Analysis: At the end of the experiment, brain tissue is collected for histological analysis to assess the extent of neuronal damage. In some studies, in vivo microdialysis or fiber photometry may be used to measure glutamate levels in the brain.

Assessment of Neuronal Damage

Histological techniques are employed to evaluate the neuroprotective effects of this compound.

Protocol Steps:

-

Tissue Preparation: Animals are euthanized, and their brains are perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are then removed, post-fixed, and cryoprotected.

-

Sectioning: Coronal brain sections are cut using a cryostat or vibratome.

-

Staining: Sections are stained with markers for neuronal viability (e.g., NeuN) or cell death (e.g., Fluoro-Jade or TUNEL staining).

-

Microscopy and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. The number of surviving neurons or the extent of neuronal damage in specific brain regions (e.g., hippocampus) is quantified and compared between treatment groups.

Measurement of Glutamate Release

In vivo fiber photometry is a technique used to measure real-time changes in neurotransmitter levels in the brains of freely moving animals.

Protocol Steps:

-

Virus Injection: A genetically encoded glutamate sensor (e.g., iGluSnFR) is expressed in a specific brain region of interest by injecting a viral vector (e.g., AAV).

-

Fiber Optic Cannula Implantation: A fiber optic cannula is implanted above the injection site to allow for the delivery of excitation light and the collection of fluorescence signals.

-

Data Acquisition: During the experiment (e.g., before, during, and after seizure induction and this compound treatment), changes in fluorescence intensity, which correlate with glutamate levels, are recorded.

-

Data Analysis: The fluorescence signals are analyzed to determine the effect of this compound on glutamate dynamics.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of caspase-1 with demonstrated efficacy in preclinical models of epilepsy and ischemic stroke. Its ability to cross the blood-brain barrier and target a key mechanism of neuroinflammation makes it an attractive candidate for further development. Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its clinical potential. Further studies are also warranted to explore the therapeutic utility of this compound in other neurological disorders where neuroinflammation plays a critical role.

References

- 1. Structure-based discovery of this compound, a caspase-1 inhibitor with therapeutic potential for febrile seizures and later enhanced epileptogenic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small-molecule caspase-1 inhibitor this compound terminates refractory status epilepticus via inhibition of glutamatergic transmission - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of the Novel Caspase-1 Inhibitor CZL80 on Interleukin-1β Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a critical role in the innate immune response and has been implicated in the pathophysiology of a wide range of inflammatory diseases. The production and secretion of its biologically active form are tightly regulated by the inflammasome, a multi-protein complex that activates caspase-1. Activated caspase-1, in turn, cleaves the inactive precursor, pro-IL-1β, into its mature, secreted form. Consequently, inhibiting caspase-1 presents a promising therapeutic strategy for mitigating IL-1β-driven inflammation. CZL80 is a novel, small-molecule inhibitor of caspase-1. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on IL-1β production, and detailed experimental protocols for its evaluation.

Core Mechanism: Inhibition of Caspase-1-Mediated IL-1β Maturation

This compound exerts its inhibitory effect on IL-1β production by directly targeting caspase-1, the enzyme responsible for the maturation of pro-IL-1β. The canonical pathway for IL-1β production involves two signals. The first signal, often provided by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), induces the transcription of the genes for NLRP3 and pro-IL-1β. The second signal, which can be a variety of stimuli including ATP, triggers the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the inflammasome leads to their auto-activation. Activated caspase-1 then cleaves pro-IL-1β into the mature 17 kDa IL-1β, which is subsequently secreted from the cell. By inhibiting caspase-1, this compound blocks this crucial cleavage step, thereby preventing the release of active IL-1β.

Quantitative Data on the Effect of this compound on IL-1β Production

The effect of this compound on IL-1β production appears to be context-dependent, as evidenced by varying results across different preclinical models. While a precise IC50 value for the inhibition of IL-1β secretion has not been reported in the reviewed literature, qualitative and semi-quantitative data are available.

| Model System | Key Findings | Reference |

| In Vivo: Kainic Acid-Induced Status Epilepticus (Mouse) | Kainic acid-induced status epilepticus led to a significant upregulation of IL-1β in hippocampal tissue. Co-administration of this compound with diazepam reversed this increase in IL-1β levels. | [1] |

| In Vivo: Photothrombotic Progressive Ischemic Stroke (Mouse) | In this model, while activated caspase-1 levels increased, there was no corresponding significant change in IL-1β levels. The administration of this compound did not reduce IL-1β levels. | [2] |

| In Vivo: Febrile Seizures (Mouse) | This compound was shown to reduce caspase-1 enzyme activity in a dose-dependent manner. While the study focused on seizure outcomes, the inhibition of the upstream enzyme implies a reduction in its downstream products like mature IL-1β. |

Experimental Protocols

In Vitro Assay for this compound's Effect on IL-1β Secretion from Macrophages

This protocol describes a typical in vitro experiment to quantify the inhibitory effect of this compound on IL-1β secretion from primary macrophages.

a. Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774A.1)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Lipopolysaccharide (LPS)

-

Adenosine triphosphate (ATP)

-

This compound (dissolved in DMSO, with final DMSO concentration ≤ 0.1%)

-

ELISA kit for mouse or human IL-1β

-

Phosphate-buffered saline (PBS)

b. Experimental Workflow:

References

Foundational Research on CZL80: A Novel Caspase-1 Inhibitor for Febrile Seizures

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on CZL80, a novel, brain-penetrant, small molecule inhibitor of caspase-1, and its therapeutic potential in the management of febrile seizures (FS) and subsequent epileptogenesis. Febrile seizures are the most common type of convulsive event in children under five, and while often benign, they can increase the risk for developing epilepsy later in life.[1][2][3] Current therapeutic options are limited, highlighting the need for novel treatment strategies.[1][2]

The research presented herein focuses on the critical role of the pro-inflammatory enzyme caspase-1 in the pathophysiology of febrile seizures and positions this compound as a promising therapeutic candidate. This document details the discovery, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Role of Caspase-1 in Febrile Seizures

Inflammatory processes are increasingly implicated in the pathophysiology of epilepsy.[1][4] Foundational studies have identified a significant increase in the levels of cleaved (active) caspase-1 prior to the onset of febrile seizures in mouse models.[1][5] Caspase-1 is a key enzyme in the inflammatory cascade, responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β. This cytokine is known to be a potent pyrogen and has been shown to contribute to neuronal hyperexcitability.[6]

Genetic studies in mice have further solidified the essential role of caspase-1 in the generation of febrile seizures. Mice deficient in the gene for caspase-1 (Casp1-/-) were found to be resistant to febrile seizures and exhibited lower neuronal excitability compared to their wild-type littermates.[1][5] Conversely, overexpression of caspase-1 via in utero electroporation led to increased neuronal excitability and a heightened susceptibility to febrile seizures.[1][5] These findings collectively establish caspase-1 as a critical mediator in the pathogenesis of febrile seizures and a viable target for therapeutic intervention.

Discovery and Preclinical Efficacy of this compound

This compound was identified through a structure-based virtual screening of over one million compounds, targeting the active site of caspase-1.[1][5] This low molecular weight inhibitor was selected for its brain-penetrable properties and its potent inhibition of caspase-1.[1][5] Preclinical studies in neonatal mouse models of febrile seizures have demonstrated the significant therapeutic potential of this compound.

Quantitative Efficacy Data

Intravenous administration of this compound demonstrated a dose-dependent reduction in the incidence of febrile seizures, a prolongation of seizure latency, and an increased threshold for seizure generation.[1] The efficacy of this compound was compared to diazepam, a standard clinical treatment for acute seizures, and VX-765, another caspase-1 inhibitor.

| Treatment Group | Seizure Incidence | First FS Latency (min) | Seizure Threshold (°C) |

| Vehicle | High | ~10 | ~41.5 |

| This compound (10 mg/kg) | Significantly Reduced | Prolonged | Increased |

| Diazepam (0.5 mg/kg) | Reduced | Prolonged | Increased |

| VX-765 (50 mg/kg) | Reduced | Prolonged | Increased |

Table 1: Summary of in vivo efficacy of this compound in a neonatal mouse model of febrile seizures. Data adapted from Tang et al., 2020.

Notably, 67% of the this compound-treated mice did not experience a febrile seizure, compared to 43% of the diazepam-treated group and 21% of the VX-765-treated group.[1] Furthermore, this compound was shown to be devoid of acute respiratory depression, a known side effect of diazepam, and did not exhibit chronic liver toxicity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound.

Animal Model of Febrile Seizures

-

Animals: Postnatal day 10 (P10) C57BL/6J mice of both sexes were used. Caspase-1 knockout (Casp1−/−) mice and their wild-type littermates were also utilized.[1] All animal procedures were conducted in compliance with ARRIVE guidelines.[1]

-

Induction of Febrile Seizures: Hyperthermia was induced by placing the mouse pups in a chamber with a regulated flow of heated air. Core body temperature was continuously monitored with a rectal probe. The onset of a febrile seizure was defined by behavioral arrest, often accompanied by facial automatisms.[1][6]

Electrophysiology

-

Slice Preparation: Acute coronal brain slices (300 µm) containing the hippocampus were prepared from P10-P12 mice.

-

Whole-Cell Patch-Clamp Recordings: Whole-cell patch-clamp recordings were performed on CA1 pyramidal neurons. The resting membrane potential, action potential threshold, amplitude, and half-peak width were assessed by applying a series of 300-ms depolarizing current injections.[1] Spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) were also recorded to assess synaptic transmission.[7]

Caspase-1 Activity Assay

-

Sample Preparation: Brain tissue was homogenized in lysis buffer.

-

Assay: Caspase-1 activity was measured using a fluorometric assay kit, which detects the cleavage of a specific caspase-1 substrate. The fluorescence was quantified using a microplate reader.[1]

In Utero Electroporation

-

Procedure: Timed-pregnant mice at embryonic day 14.5 (E14.5) were anesthetized. The uterine horns were exposed, and a plasmid DNA solution containing the caspase-1 gene was injected into the lateral ventricle of the embryos. Electroporation was performed using tweezer-type electrodes to transfect the neuronal progenitor cells.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and the experimental workflow for the discovery and validation of this compound.

Caption: Signaling pathway of caspase-1 in febrile seizures and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and preclinical validation of this compound.

Conclusion and Future Directions

The foundational research on this compound provides compelling evidence for its therapeutic potential in treating febrile seizures. By targeting the underlying inflammatory mechanism through the inhibition of caspase-1, this compound offers a novel and potentially safer alternative to existing treatments. The preclinical data demonstrate not only its efficacy in preventing febrile seizures but also its favorable safety profile.[1]

Future research should focus on further elucidating the long-term effects of this compound on epileptogenesis following febrile seizures. Clinical trials are warranted to evaluate the safety and efficacy of this compound in pediatric populations. The development of this compound represents a significant advancement in the field of epilepsy research and holds promise for improving the lives of children affected by febrile seizures.

References

- 1. Structure‐based discovery of this compound, a caspase‐1 inhibitor with therapeutic potential for febrile seizures and later enhanced epileptogenic susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. Frontiers | A Review of Febrile Seizures: Recent Advances in Understanding of Febrile Seizure Pathophysiology and Commonly Implicated Viral Triggers [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based discovery of this compound, a caspase-1 inhibitor with therapeutic potential for febrile seizures and later enhanced epileptogenic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Caspase-1 inhibitor this compound protects against acute seizures via amplifying the inhibitory neural transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of CZL80 in Epilepsy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of CZL80, a novel small-molecule caspase-1 inhibitor, in the context of epilepsy. Drawing from preclinical research, this document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of new anti-epileptic drugs.

Core Concepts: Mechanism of Action of this compound in Epilepsy

This compound exerts its anti-seizure effects primarily through the inhibition of the pro-inflammatory enzyme caspase-1.[1][2][3][4][5] This inhibition disrupts the caspase-1/interleukin-1β (IL-1β) signaling pathway, a critical mediator of neuroinflammation in the brain.[1] The hyperexcitation of neural networks during seizures triggers neuroinflammation, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, pro-inflammatory form.[1] This inflammatory cascade contributes to an imbalance of excitatory and inhibitory neuronal activity, which is a hallmark of pharmacoresistant temporal lobe epilepsy (TLE).[1]

By inhibiting caspase-1, this compound mitigates this neuroinflammatory response.[1][3] Preclinical studies have demonstrated that this action leads to a reduction in glutamatergic transmission, a key driver of seizures.[1][2] Specifically, in vivo calcium fiber photometry has revealed that this compound can reverse the neuroinflammation-augmented glutamatergic transmission during status epilepticus (SE).[1][2] The therapeutic effect of this compound is dependent on caspase-1, as its efficacy is diminished in caspase-1 knockout mice.[1][5] Interestingly, while the IL-1β pathway is a major downstream target, the effect of this compound is not entirely dependent on it, suggesting the involvement of other pathways, potentially including the maturation of IL-18.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various epilepsy models.

Table 1: Efficacy of this compound in Status Epilepticus (SE) Models

| Animal Model | Treatment Paradigm | Key Findings | Reference |

| Kainic Acid (KA)-induced Diazepam-Resistant SE | 10 mg/kg this compound | Terminated diazepam-resistant SE, extending the therapeutic window to 3 hours post-SE onset.[1] | [1] |

| KA-induced SE | 3 mg/kg this compound | Significant anti-SE effect at 90 minutes post-intervention.[1] | [1] |

| KA-induced SE | 30 mg/kg this compound | Did not significantly alter the EEG spectrum.[1] | [1] |

| Pilocarpine-induced SE | Combination of this compound and diazepam | Ineffective in terminating SE in all mice, though EEG severity was reduced.[1] | [1] |

| Diazepam-Resistant SE | This compound treatment | Restored neuronal loss to normal levels, a 50% increase in protection compared to diazepam alone after 3 hours of SE.[1] | [1] |

Table 2: Efficacy of this compound in Other Seizure Models

| Animal Model | Treatment Paradigm | Key Findings | Reference |

| Maximal Electroshock (MES) | Dose-dependent this compound | Prevented death, reduced the duration of generalized seizures, and increased the seizure threshold.[5] | [5] |

| Pentylenetetrazol (PTZ) | This compound treatment | Decreased seizure stages, prolonged latency to stage 4 seizures, and decreased the death rate.[5] | [5] |

| Amygdaloid Kindled Rats | This compound treatment | Inhibited seizure stages and shortened the duration of generalized seizures and after-discharges.[5] | [5] |

| Febrile Seizures (Neonatal Mice) | This compound treatment | Markedly reduced neuronal excitability and the incidence of febrile seizure generation.[3] | [3] |

| Pharmacoresistant Temporal Lobe Epilepsy | 10 mg/kg this compound (i.p.) | Decreased the firing frequency of subicular pyramidal neurons.[6] | [6] |

| Pharmacoresistant Kindled Rats | 3 mg/kg and 10 mg/kg this compound | Increased after-discharge thresholds (ADTs).[6] | [6] |

| Kainic Acid (KA) Chronic Model | 30 mg/kg this compound | Inhibited the occurrence and duration of spontaneous seizures.[6] | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

Animal Models of Epilepsy

3.1.1. Kainic Acid (KA)-Induced Status Epilepticus (SE) Model (Mouse)

-

Animals: Adult male C57BL/6J mice are used.

-

KA Preparation: Kainic acid monohydrate is dissolved in sterile 0.9% saline to the desired concentration (e.g., for intrahippocampal injection, concentrations of 0.74 mM, 2.22 mM, and 20 mM can be used).

-

Administration:

-

Systemic Injection: A single intraperitoneal (i.p.) injection of KA (e.g., 25 mg/kg) can be administered. To improve survival and induce SE reliably, a repeated low-dose paradigm can be used, for example, an initial dose followed by smaller booster doses.

-

Intra-amygdala Injection: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the basolateral amygdala. After a recovery period, KA is microinjected through the cannula.

-

-

SE Induction and Monitoring: Following KA administration, animals are continuously monitored for behavioral seizures using the Racine scale. Electroencephalogram (EEG) recordings are used to monitor for electrographic seizures and status epilepticus.

-

Drug Administration: For diazepam-resistant SE, diazepam is administered (e.g., 0.5 hours after SE onset). This compound is then administered at a specified time point (e.g., up to 3 hours after SE onset) to assess its efficacy in terminating the ongoing seizures.

3.1.2. Pentylenetetrazol (PTZ)-Induced Seizure Model (Mouse)

-

Animals: Adult male mice are used.

-

PTZ Preparation: PTZ is dissolved in sterile 0.9% saline.

-

Administration: A sub-convulsive dose of PTZ (e.g., 35-60 mg/kg) is administered intraperitoneally (i.p.).

-

Seizure Observation: Animals are placed in an observation chamber and monitored for 30 minutes for the occurrence and severity of seizures, which are scored using a standardized scale (e.g., Racine scale). Latency to the first seizure and the duration of seizures are recorded.

-

Drug Evaluation: this compound is administered at various doses prior to PTZ injection to evaluate its protective effects against seizure induction.

3.1.3. Maximal Electroshock (MES)-Induced Seizure Model (Mouse)

-

Animals: Adult male mice are used.

-

Apparatus: An electroconvulsive shock generator with corneal electrodes is used.

-

Procedure:

-

A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mice.

-

The corneal electrodes are placed on the eyes.

-

An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

-

-

Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

-

Drug Evaluation: this compound is administered at various doses prior to the MES test to determine its ability to prevent seizure spread.

3.1.4. Amygdala Kindling Model (Rat)

-

Animals: Adult male rats are used.

-

Surgery: Rats are anesthetized and a bipolar stimulating electrode is implanted into the basolateral amygdala.

-

Kindling Procedure:

-

After a recovery period, a sub-threshold electrical stimulus is delivered to the amygdala once or twice daily.

-

The behavioral seizure response is scored using the Racine scale.

-

Stimulation continues until the animals are fully kindled, meaning they consistently exhibit stage 4 or 5 seizures.

-

-

Drug Evaluation: Once kindled, this compound is administered to assess its effect on the after-discharge threshold (the minimum current required to elicit an after-discharge) and the severity and duration of kindled seizures.

In Vivo Calcium Fiber Photometry

-

Virus Injection and Fiber Implantation:

-

Mice are anesthetized and placed in a stereotaxic frame.

-

A genetically encoded calcium indicator (e.g., GCaMP) is delivered to the brain region of interest (e.g., hippocampus) via viral vector injection.

-

An optical fiber is implanted above the injection site.

-

-

Signal Recording:

-

After a recovery period, the implanted optical fiber is connected to a photometry system.

-

Calcium-dependent fluorescence signals are recorded from the targeted neuronal population in freely moving animals.

-

-

Data Analysis: Changes in fluorescence (ΔF/F) are calculated to represent changes in neuronal activity. These signals are correlated with behavioral states, including seizures, to assess the effect of this compound on neuronal dynamics.

Electrophysiological Recordings in Brain Slices

-

Slice Preparation:

-

Animals are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Coronal or horizontal brain slices containing the region of interest (e.g., hippocampus) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature.

-

-

Recording:

-

Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.

-

Whole-cell patch-clamp or field potential recordings are performed on neurons within the targeted brain region.

-

Parameters such as spontaneous firing rate, resting membrane potential, and synaptic currents (e.g., EPSCs and IPSCs) are measured.

-

-

Drug Application: this compound is bath-applied to the slices to determine its direct effects on neuronal excitability and synaptic transmission.

Caspase-1 Activity Assay

-

Tissue Preparation:

-

Brain tissue (e.g., hippocampus) is rapidly dissected and homogenized in a lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged to pellet cellular debris.

-

The supernatant (cytosolic fraction) is collected for analysis.

-

-

Assay Procedure:

-

A commercially available caspase-1 activity assay kit is used. These kits typically utilize a specific caspase-1 substrate linked to a colorimetric or fluorometric reporter.

-

The tissue lysate is incubated with the substrate.

-

The activity of caspase-1 is determined by measuring the cleavage of the substrate, which generates a detectable signal (e.g., absorbance or fluorescence).

-

Results are typically normalized to the total protein concentration of the lysate.

-

IL-1β ELISA

-

Tissue Preparation:

-

Brain tissue is homogenized in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

-

The homogenate is centrifuged, and the supernatant is collected.

-

-

ELISA Procedure:

-

A commercially available IL-1β ELISA kit is used.

-

The wells of a microplate are coated with a capture antibody specific for IL-1β.

-

The tissue homogenates and standards are added to the wells and incubated.

-

A detection antibody, conjugated to an enzyme (e.g., HRP), is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance of the colored product is measured using a microplate reader.

-

The concentration of IL-1β in the samples is determined by comparison to a standard curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Proposed mechanism of action of this compound in epilepsy.

Caption: General experimental workflow for evaluating this compound in animal models of epilepsy.

Caption: Workflow for in vitro investigation of this compound's effects.

References

- 1. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats | MDPI [mdpi.com]

- 2. Video: Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 3. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Preliminary Studies of CZL80 in Ischemic Stroke Models

Introduction

Ischemic stroke, a leading cause of long-term disability and mortality worldwide, occurs due to the occlusion of a cerebral artery, leading to a cascade of detrimental biochemical and molecular events that result in irreversible brain injury.[1] Neuroinflammation is a critical component of the pathophysiology of ischemic stroke, contributing significantly to secondary brain damage and functional deficits.[2][3] In progressive ischemic stroke (PIS), patients experience a gradual worsening of neurological function following the initial ischemic event.[4] The inflammatory response, particularly the activation of microglia, is thought to play a central role in this progressive deterioration.[4][5]

Caspase-1, a key component of the inflammasome complex, is an enzyme that promotes the maturation of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), thereby amplifying the inflammatory cascade.[4] Inhibition of Caspase-1 has emerged as a promising therapeutic strategy to mitigate neuroinflammation following ischemic stroke.[4] this compound is a novel, small-molecule inhibitor of Caspase-1 that has demonstrated the ability to cross the blood-brain barrier and has shown therapeutic potential in preclinical models of neurological disorders.[6] This technical guide provides a comprehensive overview of the preliminary studies investigating the efficacy and mechanism of action of this compound in animal models of ischemic stroke.

Core Mechanism of Action of this compound in Ischemic Stroke

The primary mechanism of action of this compound in the context of ischemic stroke is the inhibition of Caspase-1, which is predominantly activated in microglia during the subacute phase of stroke.[4] Ischemia triggers the activation of the inflammasome in microglia, leading to the activation of Caspase-1.[4] Activated Caspase-1 then cleaves pro-inflammatory cytokines, leading to a heightened inflammatory state that contributes to progressive neurological damage. By inhibiting Caspase-1, this compound is proposed to suppress microglial activation and the subsequent neuroinflammatory cascade, thereby improving neurological function.[4]

References

- 1. Neuroprotective agents in acute ischemic stroke [explorationpub.com]

- 2. rnklinik.dk [rnklinik.dk]

- 3. Treating Cerebral Ischemia: Novel Therapeutic Strategies from Experimental Stroke Research | Exon Publications [exonpublications.com]

- 4. Novel Caspase-1 inhibitor this compound improves neurological function in mice after progressive ischemic stroke within a long therapeutic time-window - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of Natural Products on Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule caspase-1 inhibitor this compound terminates refractory status epilepticus via inhibition of glutamatergic transmission - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of CZL80: A Technical Overview for Researchers

An In-depth Guide to the Potent and Selective Caspase-1 Inhibitor, CZL80

This technical guide provides a comprehensive analysis of the selectivity profile of this compound, a potent, blood-brain barrier-penetrating inhibitor of caspase-1. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's inhibitory activity, the methodologies used for its characterization, and its place within the broader context of inflammatory signaling pathways.

Quantitative Inhibition Profile of this compound

This compound was identified through a structure-based virtual screening of over one million compounds targeting the active site of caspase-1.[1] Subsequent enzymatic assays have established it as a highly potent inhibitor of this key inflammatory enzyme. The reported half-maximal inhibitory concentration (IC50) values for this compound and related compounds against caspase-1 are summarized below.

| Compound | IC50 against Caspase-1 (µM) | Reference |

| This compound | 0.024 | [2] |

| This compound | 0.01 | MedChemExpress |

Note: Discrepancies in IC50 values may arise from variations in experimental assay conditions.

While multiple sources describe this compound as a "highly selective" inhibitor of caspase-1, a comprehensive, publicly available dataset quantifying its inhibitory activity against other caspase family members (e.g., caspase-3, -7, -8, -9) is not available in the reviewed scientific literature. One study noted the possibility of non-specific targets other than caspase-1, though this was presented as a speculative point in a discussion rather than the result of direct selectivity screening.[3] Therefore, while potent against caspase-1, a detailed quantitative selectivity profile remains to be fully elucidated in published research.

Experimental Protocols: Caspase-1 Activity Assay